1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one
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Overview
Description
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one is a chemical compound that belongs to the dibenzo[b,d]pyran family This compound is characterized by its unique structure, which includes a methoxy group at the first position and an amino group at the eighth position
Preparation Methods
The synthesis of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be achieved through a one-pot reaction. This method involves the use of 2’,6’-dimethoxy-4-nitro-1,1’-biphenyl-2-carboxylic acid methyl ester as the starting material. The reaction proceeds with hydroiodic acid, which facilitates O-demethylation, lactonization, and nitro reduction to amine . This one-pot synthesis is an improved alternative to the previously reported three-step reactions for this transformation.
Chemical Reactions Analysis
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be compared with other similar compounds, such as:
6H-Dibenzo[b,d]pyran-6-one: This compound lacks the methoxy and amino groups, making it less reactive in certain chemical reactions.
3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol: This compound has a different substitution pattern, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
8-amino-1-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H11NO3/c1-17-11-3-2-4-12-13(11)9-6-5-8(15)7-10(9)14(16)18-12/h2-7H,15H2,1H3 |
InChI Key |
HQLWRIHIASFXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
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